molecular formula C15H15Cl2N3 B14359679 Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- CAS No. 93537-06-5

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-

Cat. No.: B14359679
CAS No.: 93537-06-5
M. Wt: 308.2 g/mol
InChI Key: GDWKRIWDPVIWIV-UHFFFAOYSA-N
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Description

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a bis(2-chloroethyl)amino group attached to a phenyl ring, making it a valuable molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- typically involves the reaction of 4-[bis(2-chloroethyl)amino]-2-methylbenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of malononitrile to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: Another alkylating agent with similar structural features.

    Cyclophosphamide: A widely used chemotherapeutic agent with a bis(2-chloroethyl)amino group.

Uniqueness

Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]- is unique due to its specific substitution pattern on the phenyl ring and the presence of the nitrile groups

This detailed article provides a comprehensive overview of Propanedinitrile, [[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylene]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

93537-06-5

Molecular Formula

C15H15Cl2N3

Molecular Weight

308.2 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methylidene]propanedinitrile

InChI

InChI=1S/C15H15Cl2N3/c1-12-8-15(20(6-4-16)7-5-17)3-2-14(12)9-13(10-18)11-19/h2-3,8-9H,4-7H2,1H3

InChI Key

GDWKRIWDPVIWIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)C=C(C#N)C#N

Origin of Product

United States

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